molecular formula C18H33N3O B10880154 3-Cyclopentyl-1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one

3-Cyclopentyl-1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one

Cat. No.: B10880154
M. Wt: 307.5 g/mol
InChI Key: CEXXOOMVPDEUKX-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-1-[4-(4-METHYLPIPERAZINO)PIPERIDINO]-1-PROPANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a piperidino group, and a methylpiperazino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-1-[4-(4-METHYLPIPERAZINO)PIPERIDINO]-1-PROPANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the reaction of protected 1,2-diamines with bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-1-[4-(4-METHYLPIPERAZINO)PIPERIDINO]-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-CYCLOPENTYL-1-[4-(4-METHYLPIPERAZINO)PIPERIDINO]-1-PROPANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-1-[4-(4-METHYLPIPERAZINO)PIPERIDINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOPENTYL-1-[4-(4-METHYLPIPERAZINO)PIPERIDINO]-1-PROPANONE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound for further exploration.

Properties

Molecular Formula

C18H33N3O

Molecular Weight

307.5 g/mol

IUPAC Name

3-cyclopentyl-1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C18H33N3O/c1-19-12-14-20(15-13-19)17-8-10-21(11-9-17)18(22)7-6-16-4-2-3-5-16/h16-17H,2-15H2,1H3

InChI Key

CEXXOOMVPDEUKX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)CCC3CCCC3

Origin of Product

United States

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